2,4-Dibromo-6-fluoroaniline CAS number 141474-37-5 properties
2,4-Dibromo-6-fluoroaniline CAS number 141474-37-5 properties
An In-depth Technical Guide to 2,4-Dibromo-6-fluoroaniline (CAS No. 141474-37-5)
Introduction: A Key Building Block in Modern Synthesis
2,4-Dibromo-6-fluoroaniline is a halogenated aromatic amine that serves as a highly versatile intermediate in organic synthesis.[1] Its unique substitution pattern—featuring two bromine atoms and a fluorine atom on an aniline core—imparts specific electronic properties and reactivity, making it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The strategic placement of halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, a cornerstone principle in modern drug design.[2][3][4][5] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and safe handling for researchers and drug development professionals.
Physicochemical and Structural Properties
The identity and purity of a chemical intermediate are paramount. The fundamental properties of 2,4-Dibromo-6-fluoroaniline are summarized below. These data are critical for reaction planning, purification, and analytical characterization.
Table 1: Core Properties of 2,4-Dibromo-6-fluoroaniline
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 141474-37-5 | [6][7][8] |
| Molecular Formula | C₆H₄Br₂FN | [1][7][8] |
| Molecular Weight | 268.91 g/mol | [7][8] |
| Appearance | White to off-white crystals or powder | [9] |
| Melting Point | 62 - 64 °C | [6][8] |
| IUPAC Name | 2,4-dibromo-6-fluoroaniline | [7] |
| Synonyms | 2,4-Dibromo-6-fluorobenzenamine, 4,6-Dibromo-2-fluorophenylamine | [1][7][8] |
| InChI Key | YJLXEKFYZIBUPJ-UHFFFAOYSA-N | [1][7][8] |
| SMILES | NC1=C(F)C=C(Br)C=C1Br |[1][8] |
Caption: Generalized synthetic pathway for 2,4-Dibromo-6-fluoroaniline.
Field-Proven Experimental Protocol: Synthesis
This protocol describes a representative method for the synthesis of 2,4-Dibromo-6-fluoroaniline. Self-validation is achieved by in-process monitoring (TLC) and final product characterization (NMR, GC-MS, MP).
Objective: To synthesize 2,4-Dibromo-6-fluoroaniline via dibromination of 2-fluoroaniline.
Materials:
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2-Fluoroaniline (1.0 eq)
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Glacial Acetic Acid (solvent)
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Bromine (2.1 eq)
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Saturated Sodium Bicarbonate solution (NaHCO₃)
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Sodium Thiosulfate solution (Na₂S₂O₃)
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate (for extraction)
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Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-fluoroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
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Causality: Acetic acid serves as a polar protic solvent that can moderate the reactivity of both the aniline and bromine. Cooling the reaction is crucial to control the exothermic bromination and prevent side reactions.
-
-
Bromine Addition: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the cooled aniline solution via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Causality: A slight excess of bromine ensures complete reaction. Slow, dropwise addition is essential to maintain temperature control and selectivity, minimizing the formation of over-brominated byproducts.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form. Add a 10% solution of sodium thiosulfate dropwise until the orange/red color of excess bromine is discharged.
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Causality: Quenching in ice water precipitates the product, which has low aqueous solubility. Sodium thiosulfate is a reducing agent that neutralizes unreacted bromine, making the workup safer.
-
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture three times with ethyl acetate.
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Causality: Neutralization is required before extraction to ensure the aniline product is in its free base form, which is soluble in organic solvents.
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-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Causality: Washing removes residual water-soluble impurities and salts. Drying removes dissolved water from the organic solvent.
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-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2,4-Dibromo-6-fluoroaniline as a crystalline solid.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical step. A standard analytical workflow involves spectroscopic analysis and physical property measurement.
Caption: Quality control workflow for synthesized 2,4-Dibromo-6-fluoroaniline.
Expected Spectroscopic Signatures
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would appear as a doublet or doublet of doublets due to coupling with each other and with the fluorine atom. The amino (-NH₂) protons would typically appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable, providing definitive structural information.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M+) peak. Crucially, due to the presence of two bromine atoms, a distinctive isotopic pattern (M, M+2, M+4 peaks) will be observed in an approximate 1:2:1 ratio, which is a hallmark of dibrominated compounds. [10]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. [7]Bands corresponding to C-Br and C-F stretches will be present in the fingerprint region.
Applications in Research and Drug Development
Halogenated anilines are foundational scaffolds in medicinal chemistry. [1][11]The inclusion of fluorine is a widely used strategy to enhance drug properties such as metabolic stability and binding affinity. [2][3]
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Pharmaceutical Intermediates: 2,4-Dibromo-6-fluoroaniline is an attractive building block for creating novel pharmaceutical candidates. The amine group can be readily derivatized, while the bromine atoms provide reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This allows for its incorporation into heterocyclic systems common in many drug classes, including kinase inhibitors and antivirals. [4][11]2. Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound can be used to synthesize new herbicides and pesticides where the specific halogenation pattern can confer enhanced potency and selectivity. [1]3. Material Science: Substituted anilines are also precursors for polymers and organic electronic materials.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that rigorous adherence to safety protocols is non-negotiable. 2,4-Dibromo-6-fluoroaniline is classified as a hazardous substance. [6] Table 2: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [6][7] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][7][12] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6][7][12] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [6][7][12]|
Mandatory Safety Protocols
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [13]Ensure that an eyewash station and safety shower are readily accessible. [6]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards. [6] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. [6] * Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. [6]* Handling: Avoid contact with skin, eyes, and clothing. [6]Do not ingest or inhale. Wash hands thoroughly after handling. [6]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [6][13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [6][14]Store locked up. [6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6][12]
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Conclusion
2,4-Dibromo-6-fluoroaniline is a specialized chemical intermediate with significant potential for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its utility stems from a unique combination of reactive sites: an amine for derivatization and two bromine atoms for cross-coupling reactions, all modulated by the electronic influence of a fluorine substituent. A thorough understanding of its chemical properties, a robust synthetic strategy, and stringent adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.
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